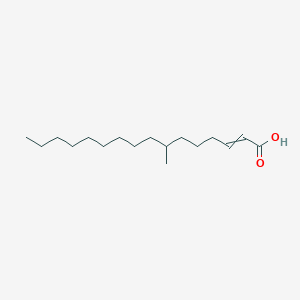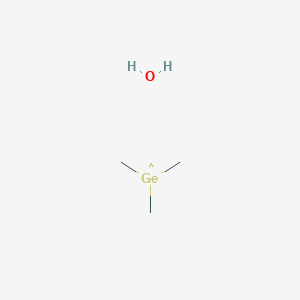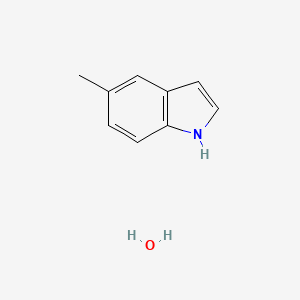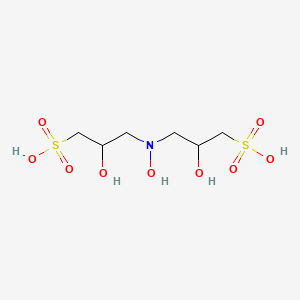dimethylsilane CAS No. 133027-56-2](/img/structure/B14280037.png)
[3-(2-Bromophenyl)propoxy](2,3-dimethylbutan-2-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)propoxydimethylsilane is a chemical compound with the molecular formula C17H29BrOSi and a molecular weight of 357.401 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a dimethylbutan-2-yl group connected via a propoxy linker to a dimethylsilane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)propoxydimethylsilane typically involves the reaction of 2-bromophenol with 3-chloropropyl(dimethyl)silane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenyl)propoxydimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form a phenylpropoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenylpropoxy derivatives.
Substitution: Various substituted phenylpropoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromophenyl)propoxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)propoxydimethylsilane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromophenyl group may play a role in binding to specific sites on target molecules, while the propoxy and dimethylsilane groups may influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)propoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)propoxydimethylsilane: Similar structure but with a fluorine atom instead of bromine.
3-(2-Iodophenyl)propoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(2-Bromophenyl)propoxydimethylsilane lies in its bromophenyl group, which can participate in specific chemical reactions that are not possible with other halogenated analogs. This makes it a valuable compound for research and industrial applications where bromine’s reactivity is desired.
Propriétés
Numéro CAS |
133027-56-2 |
|---|---|
Formule moléculaire |
C17H29BrOSi |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3-(2-bromophenyl)propoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C17H29BrOSi/c1-14(2)17(3,4)20(5,6)19-13-9-11-15-10-7-8-12-16(15)18/h7-8,10,12,14H,9,11,13H2,1-6H3 |
Clé InChI |
OMBQNJANHFOSQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)OCCCC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)



![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)




![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
